Cas no 2229493-97-2 (3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidine)

3-{5-(4-Fluorophenyl)furan-2-ylmethyl}azetidine is a fluorinated heterocyclic compound featuring an azetidine core linked to a furan moiety substituted with a 4-fluorophenyl group. This structure offers versatility in medicinal chemistry and drug discovery, particularly as a building block for bioactive molecules. The presence of the fluorophenyl group enhances metabolic stability and binding affinity, while the azetidine ring contributes to conformational rigidity, potentially improving selectivity. Its well-defined scaffold makes it valuable for designing enzyme inhibitors or receptor modulators. The compound is suitable for further functionalization, enabling tailored modifications for target-specific applications. High purity and synthetic reproducibility ensure reliable performance in research and development settings.
3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidine structure
2229493-97-2 structure
商品名:3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidine
CAS番号:2229493-97-2
MF:C14H14FNO
メガワット:231.265467166901
CID:6561488
PubChem ID:165653683

3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidine 化学的及び物理的性質

名前と識別子

    • 3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidine
    • 3-{[5-(4-fluorophenyl)furan-2-yl]methyl}azetidine
    • EN300-1749071
    • 2229493-97-2
    • インチ: 1S/C14H14FNO/c15-12-3-1-11(2-4-12)14-6-5-13(17-14)7-10-8-16-9-10/h1-6,10,16H,7-9H2
    • InChIKey: SBCOUWZMSQQFMF-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1=CC=C(CC2CNC2)O1

計算された属性

  • せいみつぶんしりょう: 231.105942232g/mol
  • どういたいしつりょう: 231.105942232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 249
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 25.2Ų

3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1749071-0.5g
3-{[5-(4-fluorophenyl)furan-2-yl]methyl}azetidine
2229493-97-2
0.5g
$1536.0 2023-09-20
Enamine
EN300-1749071-0.1g
3-{[5-(4-fluorophenyl)furan-2-yl]methyl}azetidine
2229493-97-2
0.1g
$1408.0 2023-09-20
Enamine
EN300-1749071-0.25g
3-{[5-(4-fluorophenyl)furan-2-yl]methyl}azetidine
2229493-97-2
0.25g
$1472.0 2023-09-20
Enamine
EN300-1749071-10g
3-{[5-(4-fluorophenyl)furan-2-yl]methyl}azetidine
2229493-97-2
10g
$6882.0 2023-09-20
Enamine
EN300-1749071-5.0g
3-{[5-(4-fluorophenyl)furan-2-yl]methyl}azetidine
2229493-97-2
5g
$4641.0 2023-06-03
Enamine
EN300-1749071-1g
3-{[5-(4-fluorophenyl)furan-2-yl]methyl}azetidine
2229493-97-2
1g
$1599.0 2023-09-20
Enamine
EN300-1749071-0.05g
3-{[5-(4-fluorophenyl)furan-2-yl]methyl}azetidine
2229493-97-2
0.05g
$1344.0 2023-09-20
Enamine
EN300-1749071-2.5g
3-{[5-(4-fluorophenyl)furan-2-yl]methyl}azetidine
2229493-97-2
2.5g
$3136.0 2023-09-20
Enamine
EN300-1749071-1.0g
3-{[5-(4-fluorophenyl)furan-2-yl]methyl}azetidine
2229493-97-2
1g
$1599.0 2023-06-03
Enamine
EN300-1749071-10.0g
3-{[5-(4-fluorophenyl)furan-2-yl]methyl}azetidine
2229493-97-2
10g
$6882.0 2023-06-03

3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidine 関連文献

3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidineに関する追加情報

Introduction to Compound with CAS No. 2229493-97-2 and Product Name: 3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidine

The compound with the CAS number 2229493-97-2 and the product name 3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a furan moiety and an azetidine ring in its structure suggests a high degree of molecular complexity, which is often associated with enhanced biological activity. This introduction aims to provide a comprehensive overview of the compound, its chemical properties, and its relevance in contemporary research.

Chemically, the compound 3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidine is a heterocyclic organic molecule that combines a furan ring with an azetidine scaffold. The furan ring, known for its electron-deficient nature, can participate in various electronic interactions, making it a valuable component in drug design. The azetidine ring, on the other hand, introduces additional conformational flexibility, which can influence the compound's pharmacokinetic properties. The substitution pattern, particularly the presence of a 4-fluorophenyl group, further modulates the electronic and steric environment of the molecule, potentially enhancing its binding affinity to biological targets.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The compound in question has been studied for its potential applications in various therapeutic areas, including anti-inflammatory and anticancer agents. The unique structural features of 3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidine make it an attractive candidate for further investigation. Researchers have been exploring its interactions with biological targets such as enzymes and receptors, which are critical for modulating disease pathways.

One of the most compelling aspects of this compound is its ability to engage with multiple biological targets simultaneously. This polypharmacicity is often associated with enhanced therapeutic efficacy and reduced side effects. The furan and azetidine moieties are known to exhibit significant interactions with proteins and enzymes involved in various metabolic pathways. For instance, studies have shown that compounds containing these structural motifs can inhibit key enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in diseases such as cancer and inflammation.

The synthesis of 3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidine represents a significant achievement in synthetic organic chemistry. The synthesis involves multiple steps, including functional group transformations and ring-closing reactions. The use of advanced synthetic methodologies has allowed researchers to produce this compound in high yields and purity. These advancements in synthetic chemistry have enabled the exploration of more complex derivatives of this molecule, which could lead to even more effective therapeutic agents.

Recent studies have also highlighted the importance of computational methods in understanding the behavior of complex molecules like 3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidine. Computational chemistry techniques such as molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into the molecular interactions and binding affinities of this compound. These computational approaches are particularly useful in predicting the pharmacokinetic properties of new drug candidates before they are synthesized in the laboratory.

The pharmacological profile of 3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidine is another area of active research. Initial studies have shown that this compound exhibits promising activities against various disease models. For example, preclinical studies have demonstrated its efficacy in reducing inflammation and inhibiting tumor growth in animal models. These findings have prompted further investigation into its potential as a therapeutic agent for human diseases.

The development of novel drug candidates is a complex process that involves multiple stages, from discovery to clinical trials. The compound 3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidine has shown great promise in early-stage research but still requires extensive testing to determine its safety and efficacy in humans. Researchers are currently conducting preclinical studies to evaluate its pharmacological properties further before moving on to clinical trials.

The significance of this compound extends beyond its immediate therapeutic applications. It serves as a valuable tool for understanding the relationship between molecular structure and biological activity. By studying compounds like 3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidine, scientists can gain insights into how different structural features influence drug-like properties such as solubility, bioavailability, and target binding affinity. These insights are crucial for designing future generations of drugs that are more effective and safer.

In conclusion, the compound with CAS number 2229493-97-2 and product name 3-{5-(4-fluorophenyl)furan-2-ylmethyl}azetidine represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it an attractive candidate for further investigation in drug development. With ongoing research focusing on its pharmacological properties and potential therapeutic applications, this compound is poised to make meaningful contributions to medicine.

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